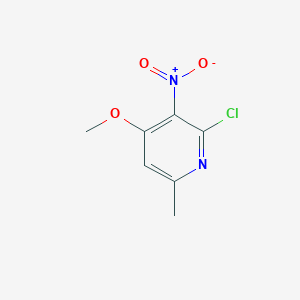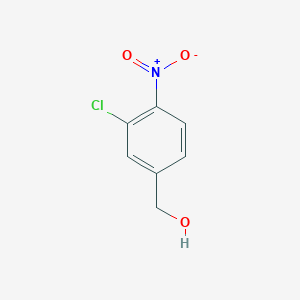
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid” is a compound that contains an oxazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The oxazole ring is a part of many biologically active compounds and drugs .
Synthesis Analysis
A series of acyl hydrazone derivatives of 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid have been synthesized and screened for in vivo anti-inflammatory, analgesic, and in vitro anti-cancer activities .Molecular Structure Analysis
The molecular formula of “3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid” is C12H11NO3 . The structure of this compound exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.22 g/mol . It has a density of 1.243g/cm3, a boiling point of 413ºC at 760mmHg, and a melting point of 149-153ºC .Applications De Recherche Scientifique
Antiviral Applications
This compound has been used in the synthesis of honokiol derivatives, which have shown potential as viral entry inhibitors against SARS-CoV-2 . In a SARS-CoV-2 pseudovirus model, these derivatives were examined for their antiviral entry activities . The derivatives 6a and 6p demonstrated antiviral entry effect with IC 50 values of 29.23 and 9.82 µM, respectively .
Anticancer Applications
Oxazole derivatives, including “3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid”, have been studied for their potential anticancer properties . However, more specific information about the anticancer activity of this particular compound is not readily available.
Anti-Inflammatory Applications
Oxazole derivatives have been reported to exhibit anti-inflammatory properties . While specific studies on “3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid” are not available, it’s possible that this compound could also have anti-inflammatory effects.
Antidiabetic Applications
Oxazole derivatives have also been studied for their antidiabetic properties . Again, specific information on “3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid” is not readily available, but it’s possible that this compound could have potential in this area.
Antiobesity Applications
Some oxazole derivatives have been found to have antiobesity effects . It’s possible that “3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid” could also have potential in this area, but specific studies are not available.
Antioxidant Applications
Oxazole derivatives have been reported to exhibit antioxidant properties . While specific studies on “3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid” are not available, it’s possible that this compound could also have antioxidant effects.
Orientations Futures
Oxazole derivatives, including “3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing novel oxazole derivatives and exploring their potential therapeutic applications.
Propriétés
IUPAC Name |
3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12(15)7-6-11-13-8-10(16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVIYHMHRMUSLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392694 |
Source


|
| Record name | 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid | |
CAS RN |
23485-68-9 |
Source


|
| Record name | 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)


![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)








![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)
